Cas no 2228406-05-9 (2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine)

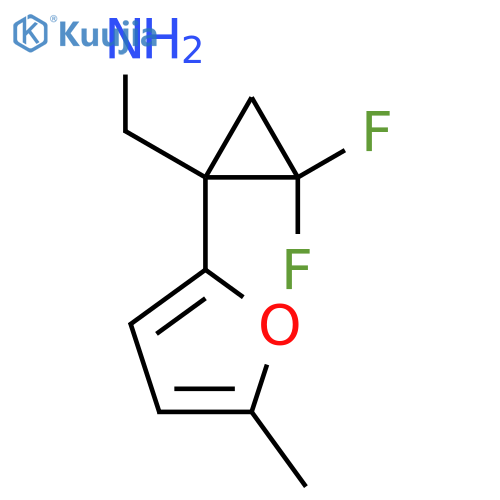

2228406-05-9 structure

商品名:2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine

2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine

- 2228406-05-9

- [2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine

- EN300-1950174

-

- インチ: 1S/C9H11F2NO/c1-6-2-3-7(13-6)8(5-12)4-9(8,10)11/h2-3H,4-5,12H2,1H3

- InChIKey: QPPMJAWSHIFQQB-UHFFFAOYSA-N

- ほほえんだ: FC1(CC1(C1=CC=C(C)O1)CN)F

計算された属性

- せいみつぶんしりょう: 187.08087030g/mol

- どういたいしつりょう: 187.08087030g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1950174-0.1g |

[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |

2228406-05-9 | 0.1g |

$1447.0 | 2023-09-17 | ||

| Enamine | EN300-1950174-0.05g |

[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |

2228406-05-9 | 0.05g |

$1381.0 | 2023-09-17 | ||

| Enamine | EN300-1950174-5.0g |

[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |

2228406-05-9 | 5g |

$4764.0 | 2023-06-03 | ||

| Enamine | EN300-1950174-5g |

[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |

2228406-05-9 | 5g |

$4764.0 | 2023-09-17 | ||

| Enamine | EN300-1950174-1g |

[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |

2228406-05-9 | 1g |

$1643.0 | 2023-09-17 | ||

| Enamine | EN300-1950174-10.0g |

[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |

2228406-05-9 | 10g |

$7065.0 | 2023-06-03 | ||

| Enamine | EN300-1950174-2.5g |

[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |

2228406-05-9 | 2.5g |

$3220.0 | 2023-09-17 | ||

| Enamine | EN300-1950174-0.25g |

[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |

2228406-05-9 | 0.25g |

$1513.0 | 2023-09-17 | ||

| Enamine | EN300-1950174-1.0g |

[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |

2228406-05-9 | 1g |

$1643.0 | 2023-06-03 | ||

| Enamine | EN300-1950174-0.5g |

[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |

2228406-05-9 | 0.5g |

$1577.0 | 2023-09-17 |

2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

2228406-05-9 (2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量